molecular formula C14H10BrNS B1338877 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole CAS No. 24239-18-7

2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole

Cat. No. B1338877
CAS RN: 24239-18-7
M. Wt: 304.21 g/mol
InChI Key: XXGFUKAVDJZZAM-UHFFFAOYSA-N
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Description

The compound "2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. These compounds have shown potent and selective activity against various cancer cell lines, such as breast, ovarian, and renal cell lines . The presence of different substituents on the phenyl ring, particularly at the 3-position, significantly influences the biological activity of these molecules .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of thiobenzanilides or the condensation of 2-aminothiophenol with aromatic aldehydes . Modifications to the general synthetic routes have allowed for the production of regioisomeric fluorinated benzothiazoles with high purity . Additionally, molecular iodine has been used to promote oxidative cyclization, leading to the formation of benzothiazoles with new C-N and S-N bond formation . The synthesis of 2-(4-aminophenyl)benzothiazoles has been achieved through high-yielding routes, resulting in compounds with potent inhibitory activity against cancer cell lines .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole ring and the dihedral angle formed with the attached phenyl ring, which can influence the biological activity . X-ray crystallography has been used to determine the single-crystal structures of these compounds, providing insights into their conformation and intermolecular interactions .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including electrophilic addition, carbon-sulfur bond cleavage, and acetylation . The nature of the substituents on the phenyl ring affects the metabolic transformations of these compounds, with N-acetylation and oxidation being the main pathways . The reactivity of these molecules has been further studied through molecular dynamics and docking studies, revealing potential interactions with biological targets such as the aryl hydrocarbon receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their vibrational spectra, molecular orbital analysis, and chemical reactivity descriptors, have been theoretically predicted and found to be in good agreement with experimental data . The molecular electrostatic potential (MEP) and Fukui functions provide information on the charge distribution and sites prone to electrophilic attack within the molecule . Additionally, the bond dissociation energies of these compounds have been calculated to investigate their autoxidation and degradation properties .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “5-Phenyl-1,3,4-oxadiazole” is used in the synthesis of new derivatives. These derivatives are obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines .
  • Methods of Application or Experimental Procedures: The reaction between 2-[(4-bromomethyl)phenyl]-5-phenyl-1,3,4-oxadiazole and diethyl iminodiacetate was examined. Various agents influencing the reaction yield were tested, including bases like triethylamine (TEA) and sodium carbonate (Na2CO3), and solvents such as acetonitrile and DMF .
  • Summary of Results or Outcomes: The bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives. These were subsequently hydrolyzed in an aqueous methanol solution. The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields .

Application in Synthesis of Coumarin Heterocycles

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” can be used in the synthesis of coumarin heterocycles . Coumarins are a group of nature-occurring lactones that have been routinely employed as herbal medicines since early ages .
  • Methods of Application or Experimental Procedures: The synthesis of coumarin systems involves various methods, including classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
  • Summary of Results or Outcomes: More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Application in Fluorescence Quantum Yield

  • Specific Scientific Field: Physical Chemistry
  • Summary of the Application: The compound “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” can be used in the synthesis of compounds that exhibit a fluorescence quantum yield of up to 1 .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” with other compounds to form derivatives that exhibit fluorescence .
  • Summary of Results or Outcomes: The synthesized compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .

Application in Synthesis of Propionic Acid Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “2-[4-(Bromomethyl)phenyl]propionic acid” is a propionic acid derivative . It’s used in the synthesis of various other compounds .
  • Methods of Application or Experimental Procedures: The synthesis involves various reactions, including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde . This is followed by a series of reactions involving chloromethylation, nucleophilic reaction, and reaction with dimethyl carbonate under high pressure .
  • Summary of Results or Outcomes: The final product obtained is 2-[4-(Bromomethyl)phenyl]propionic acid . This method has the characteristics of being low in comprehensive cost, relatively simple in operation, high in yield and high in product purity, and is suitable for industrial production .

Application in Synthesis of Fluorescent Compounds

  • Specific Scientific Field: Physical Chemistry
  • Summary of the Application: The compound “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” can be used in the synthesis of compounds that exhibit a fluorescence quantum yield of up to 1 .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” with other compounds to form derivatives that exhibit fluorescence .
  • Summary of Results or Outcomes: The synthesized compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .

Safety And Hazards

The safety and hazards of “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions. Some similar compounds are considered hazardous and can cause skin irritation, eye damage, and respiratory sensitization .

Future Directions

The future directions for research on “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNS/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFUKAVDJZZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534056
Record name 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole

CAS RN

24239-18-7
Record name 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 45 g (0.2 mol) of 4-(benzothiazol-2-yl) toluene in 1000 ml of dry carbon tetrachloride were added 35.6 g (0.2 mol) of N-bromosuccinimide and a catalytic amount of benzoyl peroxide. The mixture was refluxed for 12 hours, and then allowed to cool down to room temperature. The precipitated succinimide was filtered off and the filtrate evaporated to dryness in vacuo, whereupon 55 g of crude crystals were obtained. Recrystallization from 1500 ml of cyclohexane gave 41 g of purified 4-(benzothiazol-2-yl) bromomethylbenzene as colorless flakes.
Quantity
45 g
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35.6 g
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reactant
Reaction Step One
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1000 mL
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solvent
Reaction Step One
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0 (± 1) mol
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